NNGH
Overview
Description
Mechanism of Action
Target of Action
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, also known as NNGH, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a large class of zinc-dependent enzymes that belong to the family of proteolytic enzymes . They are involved in various physiological cellular processes and pathologies . The specific MMPs targeted by this compound include Stromelysin-2, Macrophage metalloelastase, Stromelysin-1, and Matrix metalloproteinase-20 .
Mode of Action
This compound acts as a potent and cell-permeable inhibitor of these MMPs . It blocks the activity of these enzymes, thereby preventing them from carrying out their normal functions .
Biochemical Pathways
The inhibition of MMPs by this compound affects various biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . By inhibiting these enzymes, this compound can potentially affect all these processes.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The inhibition of MMPs by this compound has several effects at the molecular and cellular levels. For instance, it has been used to study the role of MMP-3 (stromelysin 1) in biological systems . Inhibition of MMP-3 with this compound significantly suppressed the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia, suggesting a role for MMP-3 in neuroinflammation .
Biochemical Analysis
Biochemical Properties
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid interacts with matrix metalloproteinases (MMPs), specifically MMP-3 . The interaction of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with the active site of the enzyme involves the binding of the hydroxamic functional group to the catalytic Zn ion and the binding of the aromatic group to the S1 subsite .
Cellular Effects
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid has significant effects on various types of cells and cellular processes. It has been shown to suppress the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia .
Molecular Mechanism
The molecular mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid involves its binding interactions with biomolecules and enzyme inhibition. The interaction of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with the active site of the enzyme involves the binding of the hydroxamic functional group to the catalytic Zn ion and the binding of the aromatic group to the S1 subsite .
Preparation Methods
NNGH can be synthesized through a series of chemical reactions involving the appropriate reagents and conditions. One common synthetic route involves the reaction of N-isobutylglycine with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with hydroxylamine to yield this compound . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
NNGH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxamic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NNGH has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
NNGH is unique among MMP inhibitors due to its high potency and cell permeability. Similar compounds include:
N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid derivatives: These compounds share a similar structure and mechanism of action but may vary in their potency and selectivity for different MMPs.
Other MMP inhibitors: Compounds such as batimastat and marimastat also inhibit MMPs but differ in their chemical structure and specific MMP targets.
Properties
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXORZYIXSWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161314-17-6 | |
Record name | NNGH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NNGH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) as a matrix metalloproteinase inhibitor (MMPI)?
A: this compound acts as a potent inhibitor of matrix metalloproteinases (MMPs) by directly binding to the catalytic zinc ion within the enzyme's active site. [, ] This interaction effectively blocks the enzyme's ability to cleave extracellular matrix proteins, thus inhibiting MMP activity.
Q2: How does the conformational flexibility of MMPs impact the design of inhibitors like this compound?
A: Research suggests that MMPs exhibit significant conformational flexibility, particularly in the loop regions surrounding the active site. [] This flexibility presents a challenge for inhibitor design as a single, rigid inhibitor might struggle to effectively bind to all relevant conformations. This highlights the need to consider the dynamic nature of MMPs and potentially design inhibitors that can adapt to different conformations or target specific conformations crucial for activity.
Q3: What are the limitations of this compound as a therapeutic agent, and how have researchers attempted to address these limitations?
A: Despite its high affinity for MMPs, this compound suffers from drawbacks like poor water solubility and potential for off-target effects. [] To overcome these, researchers have explored structural modifications, such as introducing a glucosylated N-hydroxyethyl chain. [] This modification significantly improved water solubility without compromising the inhibitory potency.
Q4: What structural insights have been gained from studying the interaction of this compound with MMP-12?
A: X-ray crystallography and NMR studies have provided detailed insights into how this compound interacts with MMP-12. [, , ] These studies reveal that the hydroxamate moiety of this compound chelates the catalytic zinc ion, while the aromatic group interacts with the S1' subsite of the enzyme. Interestingly, the isobutyl group does not directly participate in binding, suggesting a potential site for modifications to improve pharmacokinetic properties.
Q5: What are the implications of understanding the structure-activity relationship (SAR) of this compound and its analogs?
A: Understanding how specific structural modifications of this compound affect its activity, potency, and selectivity is crucial for developing more effective and targeted MMPIs. [] By systematically altering different moieties of the molecule, researchers can optimize its pharmacological properties and potentially reduce off-target effects.
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